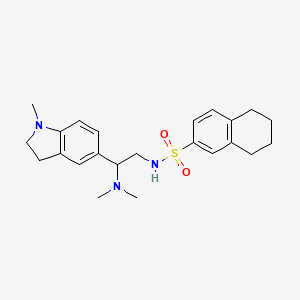
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H31N3O2S and its molecular weight is 413.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines and Tetrahydronaphthalenes in Drug Synthesis
Research led by R. Bunce, Nicholas R. Cain, and J. G. Cooper focuses on the synthesis of tetrahydroisoquinolines and tetrahydronaphthalenes via Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate. These compounds are of interest due to their presence in agents treating conditions such as cancer, hepatitis C, CNS disorders, and psychosis. The methodology presents an approach to access these core structures, highlighting their importance in the development of potential drug analogs (Bunce, Cain, & Cooper, 2012).
Sulfonamide Fluorescent Probes
The study by H. Jun, R. T. Mayer, C. Himel, and L. Luzzi explores the use of sulfonamide fluorescent probes, specifically N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, for binding studies with bovine serum albumin. This research demonstrates the application of sulfonamides in sensitive, rapid determination of binding mechanisms, suggesting their broader utility in biochemical research (Jun et al., 1971).
Sulfonated Poly(aryl ether sulfone) Membranes
Qiang Zhang, Qifeng Zhang, Suobo Zhang, and Shenghai Li investigated sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups for proton exchange membranes. Their work contributes to the development of materials with low water uptake and high dimensional stability, essential for high-performance fuel cells (Zhang et al., 2010).
Carbonic Anhydrase Inhibition
A study by Yusuf Akbaba et al. synthesized sulfonamide derivatives from indanes and tetralines to investigate their inhibitory effects on human carbonic anhydrase isozymes. These compounds showed significant potential in modulating enzyme activity, underlining the role of sulfonamide derivatives in therapeutic applications (Akbaba et al., 2014).
Photophysical Study of Sulfonamide Probes
Research on the photophysical behavior of sulfonamide probes by Fermín Moreno Cerezo et al. provides insights into their applications in studying biological systems. The study highlights how these compounds can serve as powerful tools for understanding the complex interactions within biological matrices (Moreno Cerezo et al., 2001).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-25(2)23(19-9-11-22-20(14-19)12-13-26(22)3)16-24-29(27,28)21-10-8-17-6-4-5-7-18(17)15-21/h8-11,14-15,23-24H,4-7,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRZCIZZVUXRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)
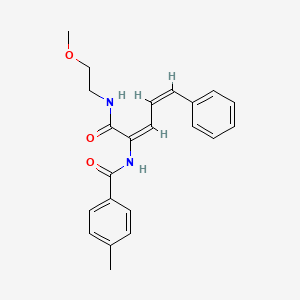
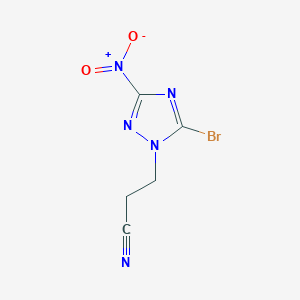
![3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2765455.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2765456.png)
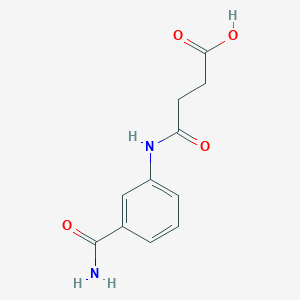
![1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2765459.png)
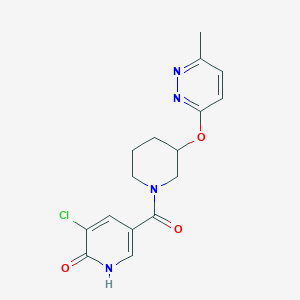
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2765462.png)
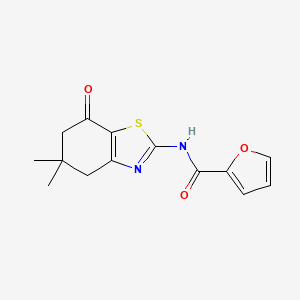
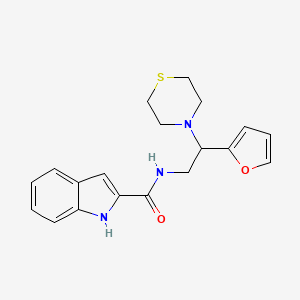
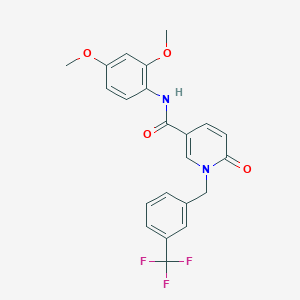
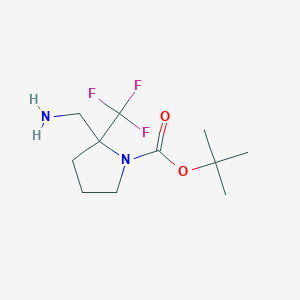
![Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2765469.png)